molecular formula C8H9ClFN B8732091 2-(3-Chloro-2-fluorophenyl)ethanamine

2-(3-Chloro-2-fluorophenyl)ethanamine

Cat. No.: B8732091
M. Wt: 173.61 g/mol
InChI Key: ZKWDNAHXIHESJG-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-fluorophenyl)ethanamine is an organic compound with the molecular formula C8H9ClFN It is a derivative of ethanamine, where the phenyl ring is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2-fluorophenyl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloro-2-fluoroaniline.

    Alkylation: The aniline derivative undergoes alkylation with ethylene oxide or a similar reagent to introduce the ethanamine side chain.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Alkylation: Using large reactors to perform the alkylation reaction under controlled conditions.

    Continuous Flow Processes: Implementing continuous flow chemistry to enhance efficiency and yield.

    Automated Purification: Utilizing automated systems for purification to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-fluorophenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine or other reduced products.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Primary amines or other reduced forms.

    Substitution Products: Phenyl derivatives with different substituents replacing chlorine or fluorine.

Scientific Research Applications

2-(3-Chloro-2-fluorophenyl)ethanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the effects of halogenated ethanamines on biological systems.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-fluorophenyl)ethanamine involves its interaction with biological targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2-fluorophenyl)ethanamine
  • 2-(3-Chloro-4-fluorophenyl)ethanamine
  • 2-(2-Chloro-4-fluorophenyl)ethanamine

Uniqueness

2-(3-Chloro-2-fluorophenyl)ethanamine is unique due to the specific positioning of chlorine and fluorine atoms on the phenyl ring. This specific arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H9ClFN

Molecular Weight

173.61 g/mol

IUPAC Name

2-(3-chloro-2-fluorophenyl)ethanamine

InChI

InChI=1S/C8H9ClFN/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4-5,11H2

InChI Key

ZKWDNAHXIHESJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (3-chloro-2-fluoro-phenyl)-acetonitrile (1.48 g, 8.8 mmol) in anhydrous THF (20 mL) was added a solution of borane (20 mL, 1M in THF) dropwise. The resulting reaction mixture was heated at reflux temperature for 2 hours. After cooling to room temperature, MeOH was added and the mixture was stirred at room temperature for additional 30 min. After removal of volatiles under reduced pressure, desired title product (1.30 g, 90%) was obtained as oil. MS: 174.0 (M+H)+.
Quantity
1.48 g
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reactant
Reaction Step One
Quantity
20 mL
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reactant
Reaction Step One
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Quantity
20 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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Reaction Step Two

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